molecular formula C17H23NO4 B2511029 3-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 1316757-61-5

3-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2511029
CAS No.: 1316757-61-5
M. Wt: 305.374
InChI Key: JNQTXVYAMIYFDB-UHFFFAOYSA-N
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Description

3-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.374. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Structural Analysis

  • Base-Induced Dimerization: This compound plays a role in the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides. This process yields 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs, highlighting the compound's utility in synthetic chemistry (Leban & Colson, 1996).
  • Crystal Structure Characterization: Studies have focused on the crystal structure of related compounds, revealing significant insights into their molecular conformations and intermolecular interactions, which are crucial for understanding their chemical behavior (Yuan et al., 2010).

2. Role in Synthesis of Derivatives and Analogs

  • Formation of Pyrrole Derivatives: The compound is involved in the synthesis of novel pyrrole derivatives, which have potential applications in various fields of chemistry (Meetsma et al., 1996).
  • Synthesis of Pyrrolidinyl Derivatives: It serves as a key component in the synthesis of pyrrolidinyl derivatives of nucleobases, expanding its utility in the field of nucleic acid chemistry (Kočalka et al., 2006).

3. Utility in Organic Chemistry Reactions

  • Cycloaddition Reactions: This compound is utilized in cycloaddition reactions, demonstrating its versatility in organic synthesis (Škof et al., 2002).
  • Pfitzinger Reaction Involvement: It has been used in the Pfitzinger reaction, a significant reaction in heterocyclic chemistry (Moskalenko et al., 2011).

Properties

IUPAC Name

3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-10-9-17(12-18,14(19)20)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQTXVYAMIYFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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